molecular formula C7H9N3O3S B14397311 Ethyl (5-formamido-1,3,4-thiadiazol-2-yl)acetate CAS No. 88124-57-6

Ethyl (5-formamido-1,3,4-thiadiazol-2-yl)acetate

Cat. No.: B14397311
CAS No.: 88124-57-6
M. Wt: 215.23 g/mol
InChI Key: YHJXNLCQRUODIG-UHFFFAOYSA-N
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Description

Ethyl (5-formamido-1,3,4-thiadiazol-2-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-formamido-1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 5-amino-1,3,4-thiadiazole-2-carboxylic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with formic acid to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-formamido-1,3,4-thiadiazol-2-yl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve the use of solvents like ethanol, methanol, and acetonitrile, along with appropriate catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols.

Mechanism of Action

The mechanism of action of Ethyl (5-formamido-1,3,4-thiadiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where increased acetylcholine levels can help alleviate symptoms .

Properties

CAS No.

88124-57-6

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

ethyl 2-(5-formamido-1,3,4-thiadiazol-2-yl)acetate

InChI

InChI=1S/C7H9N3O3S/c1-2-13-6(12)3-5-9-10-7(14-5)8-4-11/h4H,2-3H2,1H3,(H,8,10,11)

InChI Key

YHJXNLCQRUODIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC=O

Origin of Product

United States

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